An In-depth Technical Guide to 5-Bromo-2,3-difluorophenol: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromo-2,3-difluorophenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Bromo-2,3-difluorophenol, a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science.
Core Chemical Properties
5-Bromo-2,3-difluorophenol is a versatile chemical intermediate.[1] Its physical and chemical properties are summarized in the table below. The presence of bromine and fluorine atoms significantly influences its reactivity and potential as a building block in the synthesis of novel compounds.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrF₂O | [2][3][4] |
| Molecular Weight | 208.99 g/mol | [2] |
| CAS Number | 186590-26-1 | [2][3][4] |
| Appearance | White to yellow to green clear liquid | [2] |
| Boiling Point | 65 - 66 °C | [2] |
| Density | 1.85 g/cm³ | [2] |
| Refractive Index | n20/D 1.54 | [2] |
| Purity | ≥ 98% (GC) | [2] |
Structural Information
The structure of 5-Bromo-2,3-difluorophenol, characterized by a phenol ring substituted with a bromine atom and two fluorine atoms, provides a unique electronic and steric profile.
Key Identifiers:
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IUPAC Name: 5-bromo-2,3-difluorophenol[4]
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SMILES: Oc1cc(Br)cc(F)c1F[4]
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InChI Key: QAHCQGXGAYRHHW-UHFFFAOYSA-N[4]
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Bromo-2,3-difluorophenol. While a complete set of experimental spectra for this specific isomer is not widely published, data from structurally related compounds can provide a basis for prediction and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the neighboring fluorine and bromine atoms.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the aromatic ring, with the carbon-fluorine couplings providing valuable structural information.
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¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of 5-Bromo-2,3-difluorophenol will show distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing key insights into the electronic environment of the molecule.[5]
Infrared (IR) Spectroscopy:
The IR spectrum of 5-Bromo-2,3-difluorophenol will exhibit characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic ring, C-C aromatic ring vibrations, and C-F and C-Br stretching vibrations.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of bromine, fluorine, and other fragments. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a key diagnostic feature.
Experimental Protocols
Synthesis of Halogenated Phenols (General Approach)
A plausible synthetic route could start from 1-bromo-2,3-difluorobenzene. This starting material could be subjected to ortho-lithiation using a strong base like n-butyllithium, followed by reaction with a borate ester. Subsequent oxidation of the resulting boronic acid would yield the desired 5-Bromo-2,3-difluorophenol.
Example Synthetic Workflow for a Related Compound
The following diagram illustrates a general workflow for the synthesis of a functionalized phenol, which could be adapted for 5-Bromo-2,3-difluorophenol.
Caption: A generalized workflow for the synthesis of functionalized phenols.
Purification
Purification of the crude product is essential to obtain high-purity 5-Bromo-2,3-difluorophenol. Common purification techniques for this type of compound include:
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Flash Column Chromatography: This technique separates compounds based on their polarity. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is used to elute the compound from a silica gel column.[6]
-
Distillation: For liquid products, vacuum distillation can be an effective method for purification, especially for separating compounds with different boiling points.[6]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent can be used to obtain highly pure crystals.[7]
The choice of purification method will depend on the physical state of the product and the nature of the impurities.[8]
Biological Activity and Applications
Halogenated phenols, including those containing fluorine and bromine, are recognized as important scaffolds in drug discovery.[9] The unique electronic properties of the fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, while the bromine atom can serve as a handle for further synthetic modifications.[9][10]
Potential as Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the enzyme. The structural motifs present in 5-Bromo-2,3-difluorophenol make it an attractive starting point for the design of novel kinase inhibitors.[9]
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[9]
-
Modulation of Physicochemical Properties: The fluorine atoms can modulate the pKa of the phenol, influencing its hydrogen bonding capacity and overall lipophilicity.[9]
-
Metabolic Stability: The presence of fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[9]
Illustrative Signaling Pathway: RAF/MEK/ERK Cascade
The RAF/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Kinase inhibitors targeting components of this pathway are of significant therapeutic interest. The following diagram illustrates the potential role of a 5-Bromo-2,3-difluorophenol-derived inhibitor in this pathway.
Caption: Inhibition of the RAF/MEK/ERK pathway by a hypothetical kinase inhibitor.
Safety and Handling
Detailed safety information for 5-Bromo-2,3-difluorophenol is available from supplier Safety Data Sheets (SDS). As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements for Structurally Similar Compounds Include:
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Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed and specific safety protocols, always refer to the manufacturer's SDS.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2,3-Difluorophenol | C6H3BrF2O | CID 2773307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2,3-difluorophenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. home.soka.ac.jp [home.soka.ac.jp]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
